REACTION_CXSMILES
|
P(Cl)(Cl)(Cl)=O.[CH3:6][N:7]([CH3:20])[CH2:8][CH2:9][CH2:10][C:11]1[C:19]2[CH2:18][CH2:17][CH2:16][CH2:15][C:14]=2[NH:13][CH:12]=1.O.[OH-].[Na+].CN(C)[CH:26]=[O:27]>>[CH3:20][N:7]([CH3:6])[CH2:8][CH2:9][CH2:10][C:11]1[C:19]2[CH2:18][CH2:17][CH2:16][CH2:15][C:14]=2[NH:13][C:12]=1[CH:26]=[O:27] |f:3.4|
|
Name
|
|
Quantity
|
9.2 g
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
12 mL
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
Dimethyl-[3-(4,5,6,7-tetrahydro-1H-indol-3-yl)-propyl]-amine
|
Quantity
|
6.2 g
|
Type
|
reactant
|
Smiles
|
CN(CCCC1=CNC=2CCCCC12)C
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the mixture stirred for 30 minutes
|
Duration
|
30 min
|
Type
|
ADDITION
|
Details
|
added to the mixture
|
Type
|
STIRRING
|
Details
|
The reaction was stirred for 2 hours at room temperature
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
The stirred mixture was cooled in an ice bath
|
Type
|
STIRRING
|
Details
|
The mixture was stirred at room temperature for 45 minutes
|
Duration
|
45 min
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
EXTRACTION
|
Details
|
The ethyl acetate extract
|
Type
|
WASH
|
Details
|
was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
CN(CCCC1=C(NC=2CCCCC12)C=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.5 g | |
YIELD: PERCENTYIELD | 50% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |